2-keto-3-deoxygluconate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

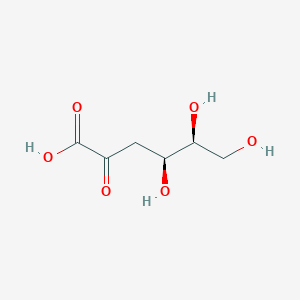

2-Keto-3-Deoxygluconate, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is an organic compound with the chemical formula C₆H₁₀O₆. It belongs to the class of keto acids and derivatives, specifically medium-chain keto acids. This compound is significant in various biochemical pathways, including the pentose phosphate pathway and glucuronate interconversions .

準備方法

Synthetic Routes and Reaction Conditions

2-Keto-3-Deoxygluconate can be synthesized through several methods. One common synthetic route involves the oxidation of 2-deoxy-D-glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled temperature to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce this compound efficiently. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its pure form .

化学反応の分析

Metabolic Reactions in the Entner-Doudoroff (ED) Pathway

KDG is a central node in the ED pathway, where it undergoes phosphorylation and cleavage:

Phosphorylation by KDG Kinase

Reaction:

KDG ATPKDG KinaseKDG 6 phosphate ADP

-

Enzyme: 2-Keto-3-deoxygluconate kinase (KDGK)

-

Function: Prepares KDG for entry into central carbon metabolism

Aldol Cleavage by KDG Aldolase

Reaction:

KDG 6 phosphateAldolasePyruvate Glyceraldehyde 3 phosphate

Key Metabolic Outcomes:

-

Generates ATP and NADPH via downstream glycolysis.

Continuous-Flow Production

-

Setup: Immobilized GAD on solid supports enables repeated use.

Downstream Functionalization

KDG serves as a precursor for:

-

Sugar Acid Derivatives: Via esterification or oxidation.

-

Chiral Building Blocks: For pharmaceuticals (e.g., sialic acid analogs) .

Stability and Reactivity Under Extreme Conditions

The thermostability of T. tenax GAD allows reactions in non-aqueous solvents:

Analytical Methods for Reaction Monitoring

LC-MS Quantification:

-

Column: Rezex ROA-Organic Acid (Phenomenex)

-

Mobile Phase: 0.1% formic acid in water

Thin-Layer Chromatography (TLC):

科学的研究の応用

Biochemical Pathways

KDG is primarily recognized for its role in the Entner-Doudoroff pathway , which is crucial for sugar degradation in many microorganisms. This pathway is utilized by approximately 27% of heterotrophic prokaryotes for the breakdown of sugars and sugar acids, making KDG vital for metabolic studies and enzyme analysis.

Table 1: Key Enzymes in the Entner-Doudoroff Pathway

| Enzyme | Function | Organisms Utilizing |

|---|---|---|

| KDPG Aldolase | Converts KDPG to pyruvate and glyceraldehyde-3-phosphate | Bacteria, Cyanobacteria |

| 6-Phosphogluconate Dehydratase | Converts 6-phosphogluconate to KDPG | Various Prokaryotes |

Biotechnology Applications

KDG has been explored for its potential in biocatalysis and as a substrate for enzyme production. The enzymatic synthesis of KDG from alginate has been studied extensively, demonstrating its utility in producing high-value products from renewable resources. For instance, genetically modified microbes can convert alginate-derived products into KDG, which can then be utilized in fermentation processes.

Case Study: Alginate Metabolism

Research on Flavobacterium sp. has shown that KDG can be produced efficiently through the action of alginate lyases, which degrade alginate to unsaturated disaccharides before converting them to KDG. This process highlights KDG's potential as a sustainable carbon source for biotechnological applications.

Pharmaceutical Applications

KDG and its derivatives are being investigated for their potential as therapeutic agents . Compounds derived from alginate metabolism, including KDG, have shown promise as leads for developing antibiotics and antiviral drugs due to their biological activity.

Table 2: Potential Therapeutic Uses of KDG Derivatives

| Compound | Potential Use |

|---|---|

| KDG | Antibiotic development |

| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) | Antiviral agent research |

Agricultural Applications

In agriculture, KDG's role as a metabolite can influence plant growth and development. Alginate oligosaccharides derived from alginates have been shown to promote root growth and enhance microbial activity in soil, leading to improved crop yields.

Case Study: Root Growth Promotion

Studies indicate that alginate oligosaccharides can stimulate root growth in higher plants, enhancing nutrient uptake and overall plant health. This application underscores the importance of KDG in sustainable agricultural practices.

Diagnostic Applications

KDG serves as a marker compound in metabolomics studies, aiding in the identification of metabolic pathways and enzyme activities. Its accumulation can indicate specific metabolic states or conditions within microbial populations, making it useful for diagnostic purposes.

Biological Significance

KDG serves as an important precursor in the biosynthesis of bacterial polysaccharides and cell wall components. Its presence is crucial for maintaining cellular integrity and function. Moreover, research indicates that KDG and its derivatives are continuously produced and utilized by bacteria, highlighting their importance in microbial metabolism.

Case Studies

- Metabolic Engineering : Manipulating pathways involving KDG can enhance the production of valuable metabolites in engineered strains. For instance, overexpressing KDG kinase (KDGK) in certain bacterial strains has successfully increased the yield of desired products derived from glucose metabolism.

- Clinical Implications : Elevated levels of 2-keto-3-deoxygluconic acid have been observed in diabetic patients, suggesting a potential biomarker for glycation-related diseases. The enzymatic conversion of reactive intermediates like 3-deoxyglucosone to KDG could play a protective role against glycation damage.

Research Findings

Recent studies have characterized various enzymes associated with KDG metabolism. The crystal structure of KDG aldolase from Sulfolobus acidocaldarius revealed unique binding motifs that enhance substrate specificity and activity. This structural insight is vital for designing more efficient biocatalysts for industrial applications.

作用機序

2-ケト-3-デオキシグルコン酸の作用機序は、代謝経路への関与に関係しています。2-デヒドロ-3-デオキシグルコンキナーゼなどの特定の酵素の基質として働き、そのリン酸化を触媒します。 このリン酸化は、ペントースリン酸経路における役割にとって重要であり、ヌクレオチドやアミノ酸の生成に貢献しています .

6. 類似化合物の比較

類似化合物

2-ケト-3-デオキシ-D-グルコン酸: 類似の化学的性質を持つ、密接に関連する化合物です。

2-ケト-3-デオキシ-L-グルコン酸: 生物学的役割が異なるもう1つの立体異性体です。

2-ケト-3-デオキシ-D-グルコン酸: 構造がわずかに異なり、同様の生化学的経路に関与します。

独自性

類似化合物との比較

Similar Compounds

2-Keto-3-Deoxy-D-Gluconate: A closely related compound with similar chemical properties.

2-Keto-3-Deoxy-L-Gluconate: Another stereoisomer with distinct biological roles.

2-Keto-3-Deoxy-D-Gluconic Acid: Differing slightly in structure but participating in similar biochemical pathways.

Uniqueness

Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and industrial applications .

特性

分子式 |

C6H10O6 |

|---|---|

分子量 |

178.14 g/mol |

IUPAC名 |

(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1 |

InChIキー |

WPAMZTWLKIDIOP-UCORVYFPSA-N |

SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O |

異性体SMILES |

C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O |

正規SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O |

同義語 |

2-keto-3-deoxygluconate 3-deoxy-2-oxo-D-gluconate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。